molecular formula C30H30O8 B13443878 Gossypol-d2

Gossypol-d2

Cat. No.: B13443878
M. Wt: 520.6 g/mol
InChI Key: QBKSWRVVCFFDOT-QTQOOCSTSA-N
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Description

Gossypol-d2 is a deuterated derivative of gossypol, a naturally occurring polyphenolic compound found in the seeds, roots, and stems of cotton plants (genus Gossypium). Gossypol has been extensively studied for its biological activities, including antifertility, anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gossypol-d2 involves the incorporation of deuterium atoms into the gossypol molecule. One practical strategy for synthesizing deuterated gossypol derivatives involves the regioselective deacetylation of hexaacetyl apogossypol followed by the reductive removal of hydroxyl groups . The key steps include:

    Deacetylation: This step involves the removal of acetyl groups under specific conditions to yield intermediate compounds.

    Reductive Removal of Hydroxyl Groups: This step involves the reduction of hydroxyl groups to incorporate deuterium atoms.

The total yield of this synthesis method is over 40%, which is significantly higher than other reported methods .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The process would involve the use of specialized equipment for deuterium incorporation and purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Gossypol-d2 undergoes various chemical reactions, including:

    Oxidation: Gossypol can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can modify the aldehyde groups in gossypol.

    Substitution: Substitution reactions can occur at the phenolic hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various gossypol derivatives, such as gossypol ethers, gossypol quinones, and gossypol acetates .

Scientific Research Applications

Gossypol-d2 has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Gossypol: The non-deuterated form of Gossypol-d2, with similar biological activities.

    Apogossypol: A derivative of gossypol with modified hydroxyl groups.

    Gossypol Acetate: An acetylated form of gossypol with enhanced stability.

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable compound for studying the effects of deuterium incorporation on biological activity and for developing new therapeutic agents .

Properties

Molecular Formula

C30H30O8

Molecular Weight

520.6 g/mol

IUPAC Name

5-deuterio-7-(4-deuterio-8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3/i7D,8D

InChI Key

QBKSWRVVCFFDOT-QTQOOCSTSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1C(=C(C(=C2C=O)O)O)C(C)C)O)C3=C(C4=C(C(=C3C)[2H])C(=C(C(=C4C=O)O)O)C(C)C)O)C

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O

Origin of Product

United States

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